![molecular formula C₄₂H₈₁NO₈ B1140050 十八烷酰胺,N-[(1S,2R,3E)-1-[(α-D-半乳糖基氧基)甲基]-2-羟基-3-十七碳烯-1-基]- CAS No. 148347-40-4](/img/structure/B1140050.png)

十八烷酰胺,N-[(1S,2R,3E)-1-[(α-D-半乳糖基氧基)甲基]-2-羟基-3-十七碳烯-1-基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

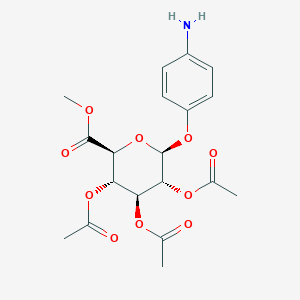

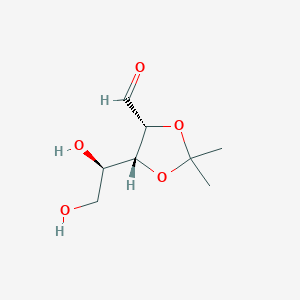

Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-, also known as Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-, is a useful research compound. Its molecular formula is C₄₂H₈₁NO₈ and its molecular weight is 728.09. The purity is usually 95%.

BenchChem offers high-quality Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

矿物浮选分离

十八烷酰胺已被用作矿物浮选分离中的表面活性剂 {svg_1}. 具体而言,它已应用于萤石和方解石的分离。 该化合物增强了油酸的选择性和捕收能力,油酸是萤石浮选中的主要捕收剂 {svg_2}.

电化学阻抗谱

十八烷酰胺已被整合到金电极上的自组装单层中,用于电化学阻抗谱 {svg_3}. 该应用提供了对结构完整性和抗分枝酸抗体相互作用的见解 {svg_4}.

免疫刺激和抗肿瘤活性

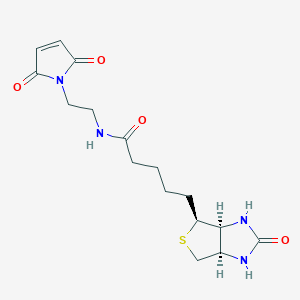

α-半乳糖基-C18-神经酰胺(α-GalCer)是一种合成糖脂,源自从海绵Agelas mauritianus中分离出的半乳糖神经酰胺 {svg_5}. 它是一种有效的免疫刺激剂,在许多体内模型中表现出强烈的抗肿瘤活性 {svg_6}.

神经酰胺的高通量定量

α-半乳糖基-C18-神经酰胺是一种神经酰胺,神经酰胺是一系列脂质介质。 已开发出一种高通量同位素稀释液相色谱-负离子电喷雾串联质谱法,用于准确定量神经酰胺 {svg_7}.

乳腺癌研究

神经酰胺,包括α-半乳糖基-C18-神经酰胺,已在乳腺癌研究中得到广泛研究 {svg_8}. 它们在各种生物过程中发挥作用,包括细胞增殖、凋亡和应激反应 {svg_9}. 了解乳腺癌中神经酰胺的合成和周转可以提供改善治疗的潜在策略 {svg_10}.

鞘脂代谢

α-半乳糖基-C18-神经酰胺是复杂而动态的鞘脂网络的一部分。 鞘脂,包括神经酰胺,在维持细胞膜结构的稳定性和介导信号转导方面发挥着重要作用 {svg_11}. 了解这些鞘脂的代谢可以提供对各种疾病和潜在治疗策略的见解 {svg_12}.

作用机制

Target of Action

Alpha-Galactosyl-C18-ceramide, also known as α-Galactosylceramide (α-GalCer), primarily targets Invariant Natural Killer T (iNKT) cells . iNKT cells are a unique subset of T cells that express both T cell receptor and NK cell markers . They play a crucial role in the immune response against various diseases, including cancer .

Mode of Action

The interaction of α-GalCer with its target iNKT cells is mediated through the CD1d molecule . The invariant T cell receptor of the iNKT cell binds to the CD1d:glycolipid complex, leading to the activation of iNKT cells . This interaction triggers a cascade of immune responses, including the release of a range of cytokines .

Biochemical Pathways

Upon activation, iNKT cells rapidly secrete both Th1 and Th2 cytokines . These cytokines then activate other immune cells, such as NK cells, leading to a potent immune response . This process forms part of the body’s broader immune response, contributing to its ability to fight off diseases, including cancer .

Pharmacokinetics

It is known that α-galcer has a strong immunostimulatory effect and shows potent anti-tumor activity in many in vivo models .

Result of Action

The activation of iNKT cells by α-GalCer leads to a potent immune response against various diseases . In the context of cancer, this immune response can result in the destruction of tumor cells . Furthermore, α-GalCer has been shown to protect against spontaneous, carcinogen-, or oncogene-induced primary tumor formation in mice .

属性

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYQEDCYNANIPI-XNQSXISPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

728.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-[fluoro(propan-2-yloxy)phosphoryl]oxyhexyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B1139984.png)

![(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B1139987.png)